Cas no 7662-24-0 (1-(4-Amino-phenyl)-2-isopropylamino-ethanol)

1-(4-Amino-phenyl)-2-isopropylamino-ethanol is a synthetic organic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in pharmaceutical and chemical synthesis. Its structure, incorporating a phenyl ring with an amino substituent and an ethanolamine side chain modified with an isopropyl group, lends itself to applications in adrenergic receptor research and potential drug development. The compound’s balanced polarity and reactive sites enable selective modifications, facilitating its use in the preparation of targeted bioactive molecules. Its stability under standard conditions and solubility in common organic solvents further enhance its utility in laboratory and industrial settings.
1-(4-Amino-phenyl)-2-isopropylamino-ethanol structure
7662-24-0 structure
Product Name:1-(4-Amino-phenyl)-2-isopropylamino-ethanol
CAS No:7662-24-0
MF:C11H18N2O
MW:194.273422718048
CID:6577799
Update Time:2025-10-29

1-(4-Amino-phenyl)-2-isopropylamino-ethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Amino-phenyl)-2-isopropylamino-ethanol
    • Benzenemethanol, 4-amino-α-[[(1-methylethyl)amino]methyl]-
    • Inchi: 1S/C11H18N2O/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,7,12H2,1-2H3
    • InChI Key: BHURBFXYVURCEV-UHFFFAOYSA-N
    • SMILES: C1(C(CNC(C)C)O)=CC=C(N)C=C1

Experimental Properties

  • Density: 1.070±0.06 g/cm3(Predicted)
  • Melting Point: 137-138 °C
  • Boiling Point: 366.0±27.0 °C(Predicted)
  • pka: 14.44±0.20(Predicted)

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Additional information on 1-(4-Amino-phenyl)-2-isopropylamino-ethanol

Professional Introduction to Compound with CAS No. 7662-24-0 and Product Name: 1-(4-Amino-phenyl)-2-isopropylamino-ethanol

Compound with the CAS number 7662-24-0 and the product name 1-(4-Amino-phenyl)-2-isopropylamino-ethanol represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various biochemical pathways and therapeutic interventions. The molecular structure of 1-(4-Amino-phenyl)-2-isopropylamino-ethanol consists of a phenyl ring substituted with an amino group at the 4-position and an isopropylamino group at the 2-position, linked to an ethanol moiety. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further exploration.

The significance of this compound is further underscored by its role in modern pharmaceutical research. Recent studies have highlighted the compound's potential as a precursor or intermediate in the synthesis of more complex molecules with therapeutic relevance. For instance, derivatives of 1-(4-Amino-phenyl)-2-isopropylamino-ethanol have been investigated for their interactions with specific enzymes and receptors, suggesting possible applications in treating neurological disorders, inflammatory conditions, and other metabolic diseases. The presence of both amino and hydroxyl functional groups on the molecule allows for diverse chemical modifications, enabling researchers to tailor its properties for targeted therapeutic effects.

In the context of current research, 1-(4-Amino-phenyl)-2-isopropylamino-ethanol has been studied for its potential role in modulating cellular signaling pathways. The amino groups at the 4-position and 2-position provide opportunities for hydrogen bonding and ionic interactions, which are critical for binding to biological targets. Furthermore, the ethanol side chain enhances solubility, facilitating intracellular uptake and distribution. These characteristics make it an attractive scaffold for developing novel pharmacological agents. Researchers have been particularly interested in its ability to interact with protein kinases and other enzymes involved in cell proliferation and differentiation, which are key targets in cancer therapy.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of 1-(4-Amino-phenyl)-2-isopropylamino-ethanol. Molecular modeling studies have revealed insights into its binding affinity and specificity towards various biological targets. These simulations have guided experimental design, allowing researchers to optimize synthetic routes and predict potential side effects. The integration of experimental data with computational predictions has accelerated the discovery process, leading to faster development of novel drug candidates.

The compound's structural features also make it a valuable tool in biochemical research. Its ability to act as a ligand or probe has been exploited in studying enzyme mechanisms and protein-protein interactions. For example, researchers have used derivatives of 1-(4-Amino-phenyl)-2-isopropylamino-ethanol to investigate the function of cytoplasmic enzymes involved in metabolic pathways. This has provided new insights into disease mechanisms and potential therapeutic strategies.

Moreover, the synthesis of 1-(4-Amino-phenyl)-2-isopropylamino-ethanol has been refined through innovative chemical methodologies. Recent publications highlight the use of catalytic asymmetric synthesis to achieve high enantiomeric purity, which is crucial for pharmaceutical applications where stereochemistry significantly influences biological activity. These advancements have not only improved yield but also reduced environmental impact by minimizing waste generation.

The future prospects for 1-(4-Amino-phenyl)-2-isopropylamino-ethanol are promising, with ongoing research exploring its potential in drug discovery and development. Collaborative efforts between academia and industry are expected to yield novel therapeutic agents based on this compound or its derivatives. As our understanding of biological systems continues to evolve, new applications for this versatile molecule are likely to emerge.

In conclusion, 1-(4-Amino-phenyl)-2-isopropylamino-ethanol represents a significant compound in chemical pharmaceutical research due to its unique structural features and functional properties. Its potential applications span multiple therapeutic areas, making it a valuable asset in ongoing drug discovery efforts. With continued advancements in synthetic chemistry and computational biology, this compound is poised to play an increasingly important role in addressing complex medical challenges.

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